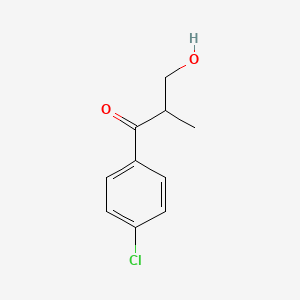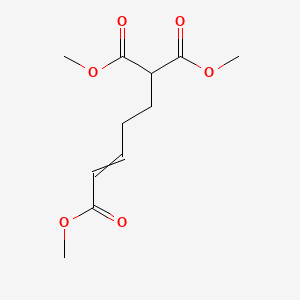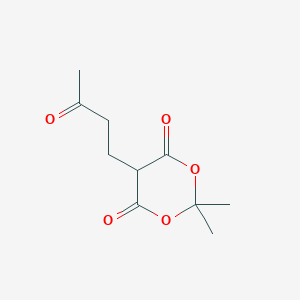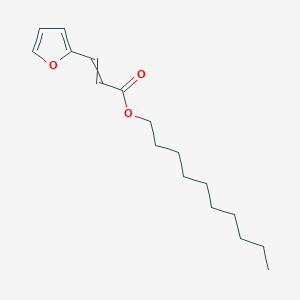
3-(Methylselanyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylselanyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a selenium atom bonded to a methyl group, which is further attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylselanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the methylselenol group.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 3-(Methylselanyl)propanal, which can be synthesized via the hydroformylation of allyl methyl selenide.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylselanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(Methylselanyl)propanal or further to 3-(Methylselanyl)propanoic acid.
Reduction: Reduction reactions can convert the compound to 3-(Methylselanyl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: 3-(Methylselanyl)propanal, 3-(Methylselanyl)propanoic acid
Reduction: 3-(Methylselanyl)propan-1-amine
Substitution: 3-(Methylselanyl)propyl chloride, 3-(Methylselanyl)propyl bromide
Applications De Recherche Scientifique
3-(Methylselanyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for selenium-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of 3-(Methylselanyl)propan-1-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
3-(Methylthio)propan-1-ol: Similar structure but with a sulfur atom instead of selenium.
3-(Methylselanyl)butan-1-ol: Similar structure but with an additional carbon in the backbone.
Selenomethionine: An amino acid derivative containing selenium.
Uniqueness: 3-(Methylselanyl)propan-1-ol is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s role in redox biology and its potential therapeutic applications make this compound particularly interesting for research and industrial applications.
Propriétés
Numéro CAS |
90454-88-9 |
|---|---|
Formule moléculaire |
C4H10OSe |
Poids moléculaire |
153.09 g/mol |
Nom IUPAC |
3-methylselanylpropan-1-ol |
InChI |
InChI=1S/C4H10OSe/c1-6-4-2-3-5/h5H,2-4H2,1H3 |
Clé InChI |
XSFMRWKOBKJHKW-UHFFFAOYSA-N |
SMILES canonique |
C[Se]CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



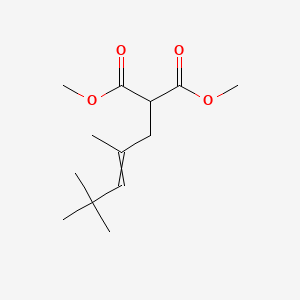
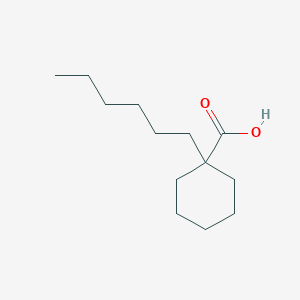
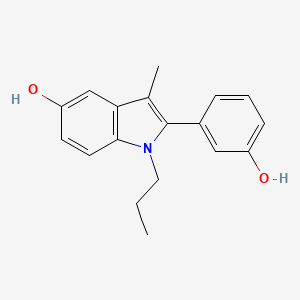
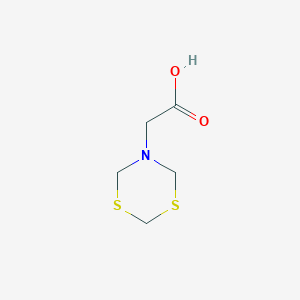
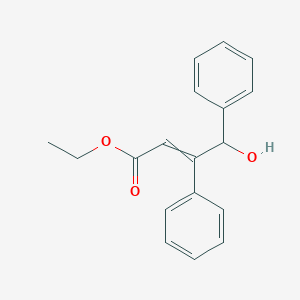
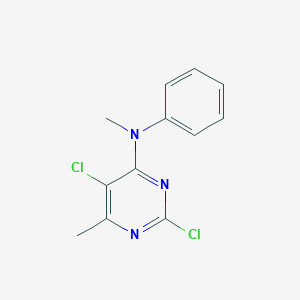
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
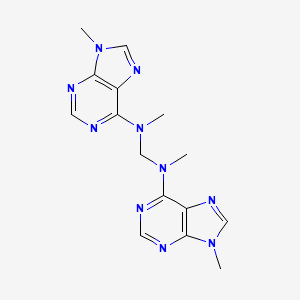
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
